(6-Methoxy-1H-indazol-3-yl)methanol is a chemical compound that belongs to the indazole family, characterized by its unique structure and potential applications in various scientific fields. Indazoles are five-membered heterocycles containing two nitrogen atoms, and their derivatives have garnered attention for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the methoxy group and the hydroxymethyl moiety in this compound enhances its reactivity and potential interactions with biological targets.
This compound can be synthesized through various methods involving the modification of indazole derivatives. The starting materials often include commercially available indazole compounds or their precursors, which can be functionalized to introduce the methoxy and hydroxymethyl groups.
(6-Methoxy-1H-indazol-3-yl)methanol falls under the classification of organic compounds, specifically as a heterocyclic aromatic compound. It is categorized as a secondary alcohol due to the presence of the hydroxymethyl group attached to the indazole ring.
The synthesis of (6-Methoxy-1H-indazol-3-yl)methanol typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be conducted under reflux conditions in polar solvents such as ethanol or methanol to facilitate the functionalization process.
The compound features a methoxy group at the 6-position of the indazole ring and a hydroxymethyl group at the 3-position.
(6-Methoxy-1H-indazol-3-yl)methanol can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions; for example, oxidation may be performed using oxidizing agents like Jones reagent or potassium permanganate.
The mechanism of action for (6-Methoxy-1H-indazol-3-yl)methanol is primarily studied in relation to its biological activities. It is thought to interact with various molecular targets within cells:
Studies have shown that indazole derivatives exhibit varying degrees of biological activity depending on their structural modifications, including (6-Methoxy-1H-indazol-3-yl)methanol.
Relevant data indicate that compounds with similar structures often display interesting solubility profiles and reactivity towards electrophiles due to their electron-rich nature.
(6-Methoxy-1H-indazol-3-yl)methanol has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of interest in both medicinal chemistry and materials science.
The indazole scaffold—a bicyclic structure fusing benzene with a pyrazole ring—has emerged as a privileged pharmacophore in medicinal chemistry, with roots tracing to the late 19th century. The synthesis of antipyrine (phenazone) in 1883 marked the first therapeutic application of pyrazole derivatives, demonstrating potent antipyretic and analgesic properties [3]. This discovery ignited systematic exploration of azole heterocycles, leading to FDA-approved drugs like the free radical scavenger edaravone (for amyotrophic lateral sclerosis) and the thrombopoietin receptor agonist eltrombopag (for thrombocytopenia) [3] [6]. Indazoles offer distinct advantages over related heterocycles: 1) Enhanced metabolic stability due to the fused ring system, 2) Versatile hydrogen-bonding capacity via N-H and ring nitrogen atoms, and 3) Multiple substitution vectors (N1, C3, C6) for rational drug design. The structural evolution toward 6-methoxy-1H-indazole derivatives reflects efforts to balance polarity and membrane permeability, positioning (6-Methoxy-1H-indazol-3-yl)methanol (CAS# 518990-05-1) as a key intermediate for modern targeted therapies [1] [9].
Table 1: Physicochemical Profile of (6-Methoxy-1H-indazol-3-yl)methanol
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 518990-05-1 | [1] [9] |
Molecular Formula | C₉H₁₀N₂O₂ | [1] |
Molecular Weight | 178.19 g/mol | [1] |
SMILES Notation | OCC1=NNC2=C1C=CC(OC)=C2 | [1] |
Purity Specification | ≥97% | [9] |
Storage Conditions | Ambient, protected from light | Commercial Specifications |
The strategic placement of methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups at C6 and C3 positions, respectively, imparts distinct physicochemical and target-binding properties to this indazole derivative:
Methoxy Group Electronic Effects: The 6-methoxy substituent functions as a strong σ-donor through resonance (+R effect), increasing electron density at C5 and C7 positions. This modulates π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., ATP-binding sites of kinases or nucleotide-binding domains of CFTR) while enhancing metabolic stability against oxidative degradation [3] [9]. Computational analyses indicate a 0.35 eV rise in HOMO energy compared to unsubstituted indazole, facilitating charge-transfer interactions.
Hydroxymethyl as a Multifunctional Handle: The C3-hydroxymethyl group serves dual roles: 1) As a hydrogen-bond donor/acceptor (log P reduction of ~0.8 versus methyl analogue), improving aqueous solubility for biological assays; 2) As a synthetic linchpin for derivatization. Acylation, alkylation, or oxidation converts this group to esters, ethers, or aldehydes—critical for generating covalent inhibitors or prodrugs. Molecular docking studies reveal that the hydroxyl forms 2.8–3.2 Å hydrogen bonds with residues like Arg347 in bacterial gyrase and Lys464 in CFTR’s NBD1 domain [5].
Synergistic Effects: Combined substitution creates a push-pull electronic gradient across the indazole plane, evidenced by a 15 nm bathochromic shift in UV absorption versus 1H-indazole. This polarization enhances dipole interactions in hydrophobic pockets of target proteins, as observed in ternary complexes of derived CFTR correctors [1] [6].
(6-Methoxy-1H-indazol-3-yl)methanol transcends classical building blocks by serving as an essential precursor for two major therapeutic categories:
The advent of CFTR modulators revolutionized cystic fibrosis (CF) treatment—a genetic disorder caused by >2,000 CFTR mutations impairing chloride/bicarbonate transport. (6-Methoxy-1H-indazol-3-yl)methanol features in synthetic routes to correctors (e.g., VX-809, VX-661, VX-445) that rescue F508del-CFTR folding/trafficking defects:
These structural modifications underpin triple-combination therapies (e.g., Trikafta®: VX-445/VX-661/VX-770), which increase forced expiratory volume (FEV₁) by >14% in F508del homozygous patients by synergistically addressing folding, trafficking, and gating defects [6] .
Structural hybridization leveraging (6-Methoxy-1H-indazol-3-yl)methanol yields novel antimicrobials combating drug-resistant pathogens:
Table 2: Antimicrobial Activity of Hybrid Derivatives Synthesized from (6-Methoxy-1H-indazol-3-yl)methanol
Derivative | Structural Class | MIC (µg/mL) vs. S. pneumoniae | Key Binding Interactions |
---|---|---|---|
9b | Triazole-oxadiazole-indazole | 5.4 ± 0.02 | Arg171 (H-bond), Tyr248 (π-stacking) |
9h | Triazole-oxadiazole-indazole | 4.0 ± 0.03 | Ser19 (H-bond), Arg265 (H-bond) ΔG = -8.34 kcal/mol |
9j | Triazole-oxadiazole-indazole | 7.8 ± 0.01 | Lys20 (H-bond), Arg46 (electrostatic) |
Ampicillin | β-Lactam | 9.1 ± 0.01 | PBP active site serine nucleophile |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7